

NIR-641 N-succinimidyl ester: A Technical Guide for Bioconjugation and Imaging

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Compound of Interest

Compound Name: NIR-641 N-succinimidyl ester

Cat. No.: B1611758

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Introduction

NIR-641 N-succinimidyl ester (NHS ester) is a near-infrared (NIR) fluorescent dye functionalized with an amine-reactive N-succinimidyl ester group. This feature allows for the covalent conjugation of the dye to primary amines on biomolecules such as proteins, antibodies, and peptides. The resulting fluorescently labeled biomolecules are valuable tools for a variety of life science research applications, particularly in the field of in vivo and in vitro imaging, owing to the favorable properties of NIR light penetration through biological tissues with minimal autofluorescence. This technical guide provides a comprehensive overview of the chemical properties, a general experimental protocol for bioconjugation, and the underlying principles of its application.

Core Properties

While specific quantitative optical data for **NIR-641 N-succinimidyl ester** is not readily available in public datasheets, the fundamental chemical properties are well-documented.

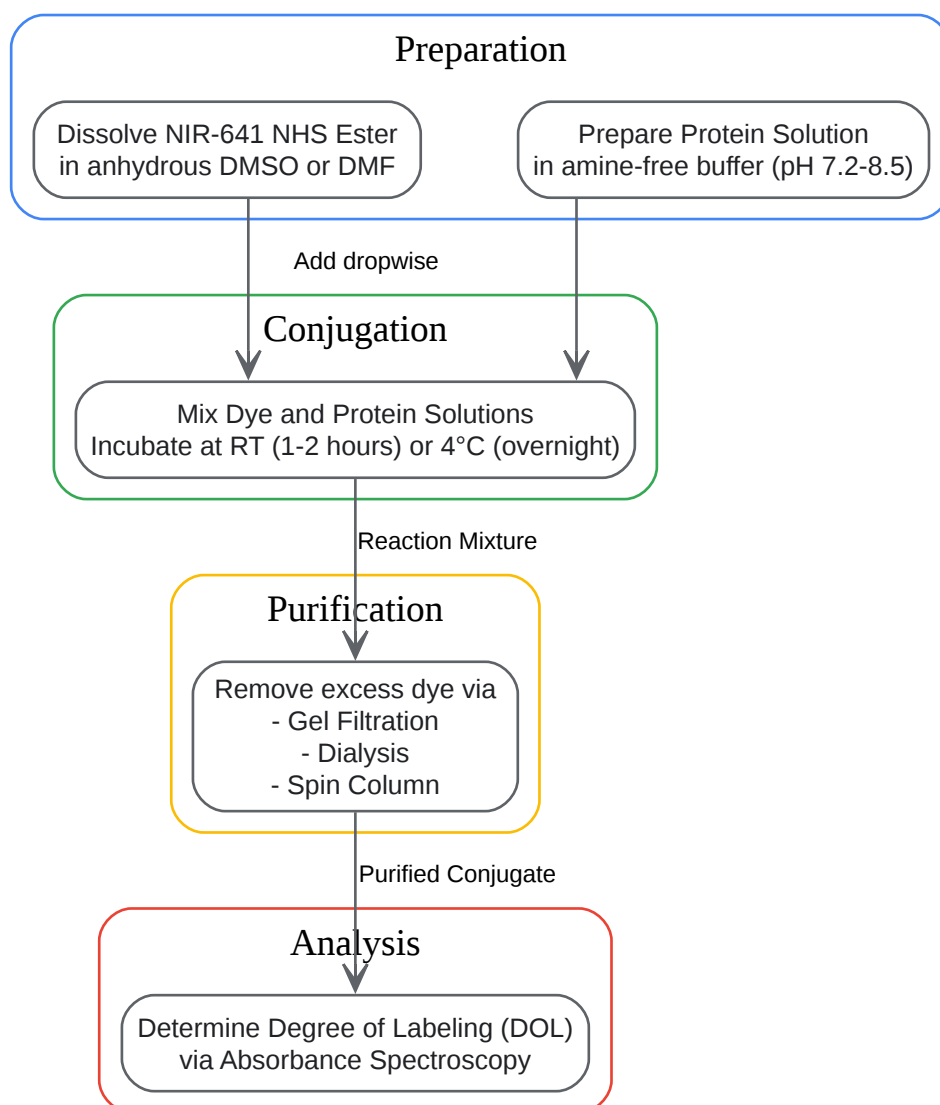
Property	Value	Reference
Alternate Names	NIR-641 NHS ester	[1]
CAS Number	190714-26-2	[1]
Molecular Formula	C ₃₇ H ₄₄ ClN ₃ O ₄	[1]
Molecular Weight	630.22 g/mol	[1]

Mechanism of Action: NHS Ester Conjugation

The utility of **NIR-641 N-succinimidyl ester** as a labeling reagent stems from the reactivity of the NHS ester group towards primary amines. This reaction, a nucleophilic acyl substitution, forms a stable amide bond, covalently linking the NIR dye to the target biomolecule. Primary amines are readily available on proteins at the N-terminus and on the side chain of lysine residues.

The reaction is highly pH-dependent. A slightly alkaline pH (typically 7.2-8.5) is optimal as it deprotonates the primary amines, increasing their nucleophilicity and reactivity towards the NHS ester. At acidic pH, the amines are protonated and less reactive. Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the conjugation.

Below is a diagram illustrating the general workflow for labeling a protein with an NHS ester dye.



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General workflow for protein conjugation with NIR-641 NHS ester.

Experimental Protocol: General Guideline for Protein Labeling

The following is a generalized protocol for the conjugation of **NIR-641 N-succinimidyl ester** to a protein, such as an antibody. The optimal conditions, including the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Materials:

- **NIR-641 N-succinimidyl ester**

- Protein to be labeled (in an amine-free buffer, e.g., PBS, HEPES, or borate)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate, pH 8.3-8.5)
- Purification column (e.g., gel filtration or spin desalting column)
- Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Protein Preparation:
 - Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin), as these will compete with the labeling reaction.
 - If necessary, exchange the buffer of the protein solution to the recommended reaction buffer using dialysis or a desalting column.
 - Adjust the protein concentration to 1-10 mg/mL.
- Dye Preparation:
 - Allow the vial of **NIR-641 N-succinimidyl ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, prepare a stock solution of the dye in anhydrous DMSO or DMF (e.g., 10 mg/mL).
- Conjugation Reaction:
 - Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point for antibody labeling.

- Slowly add the calculated volume of the NIR-641 NHS ester stock solution to the protein solution while gently vortexing or stirring.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction (Optional):
 - To stop the labeling reaction, a quenching reagent such as Tris or glycine can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
 - Incubate for an additional 15-30 minutes at room temperature.
- Purification:
 - Remove the unconjugated dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25), a spin desalting column, or dialysis.
 - The first colored fraction to elute will be the labeled protein.
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using absorbance spectroscopy. This requires the extinction coefficients of the dye at its absorbance maximum and at 280 nm, as well as the extinction coefficient of the protein at 280 nm. As specific spectral data for NIR-641 is not publicly available, a generic approach cannot be detailed.

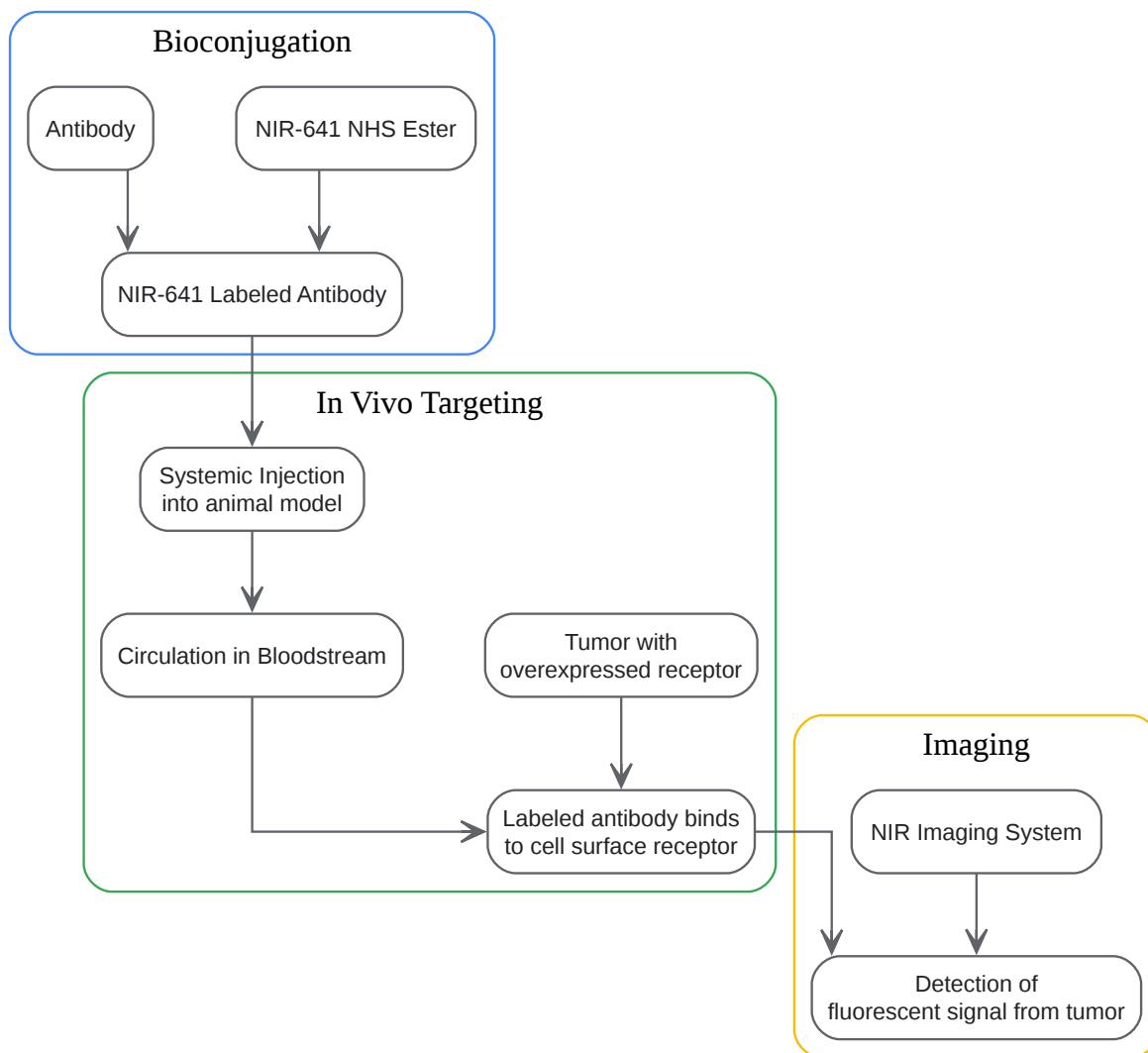
Applications in Research

While specific research applications and signaling pathway studies utilizing **NIR-641 N-succinimidyl ester** are not prominently documented in the searched literature, its properties as a near-infrared fluorescent probe with an amine-reactive handle make it suitable for a range of applications in molecular and cellular biology, as well as in drug development.

Potential Applications:

- **In vivo Imaging:** The long-wavelength emission of NIR dyes allows for deep tissue penetration and low background autofluorescence, making them ideal for non-invasive imaging in small animal models to study disease progression, drug biodistribution, and target engagement.
- **Fluorescence Microscopy:** Labeled antibodies or other targeting moieties can be used for immunofluorescence staining of cells and tissues to visualize the localization and expression of specific proteins.
- **Flow Cytometry:** Cells can be labeled with NIR-641 conjugated antibodies to identify and quantify specific cell populations.
- **Western Blotting and In-Gel Imaging:** Proteins separated by electrophoresis can be detected with high sensitivity using NIR-641 labeled antibodies.

Below is a conceptual diagram illustrating the application of a NIR-641 labeled antibody in targeting a cell surface receptor for in vivo imaging.



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Conceptual workflow for in vivo tumor targeting and imaging.

Conclusion

NIR-641 N-succinimidyl ester is a valuable chemical tool for the fluorescent labeling of biomolecules. Its near-infrared properties offer significant advantages for various bio-imaging applications. While specific quantitative and application data for this particular dye are limited in publicly accessible resources, the general principles and protocols for NHS ester chemistry

provide a solid foundation for its successful implementation in the laboratory. Researchers and drug development professionals can leverage this reagent to create targeted probes for a deeper understanding of biological processes and for the development of novel diagnostic and therapeutic agents. It is recommended to obtain a lot-specific certificate of analysis for detailed characteristics.

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References

- 1. scbt.com [scbt.com]
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